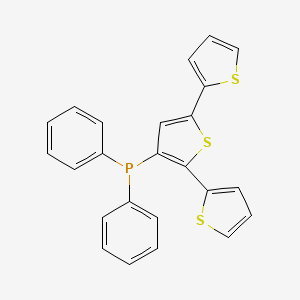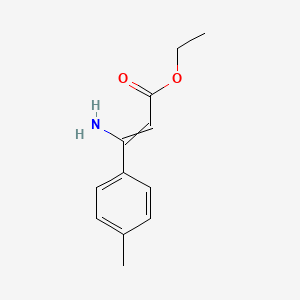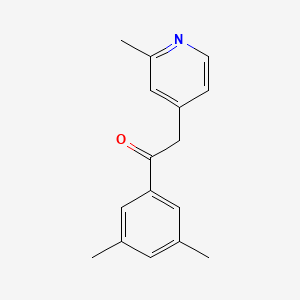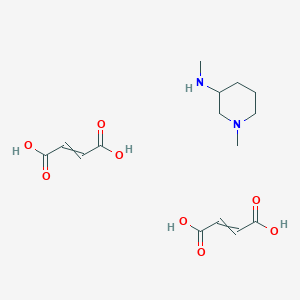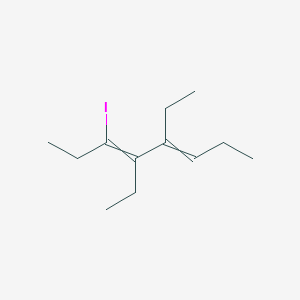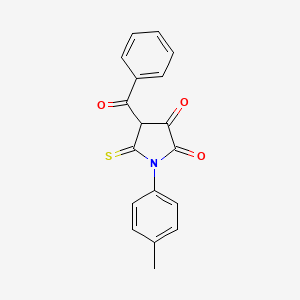
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with benzoyl, methylphenyl, and sulfanylidenepyrrolidine groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione typically involves multi-step reactions. One common method includes the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . This reaction forms a five-membered ring with three heteroatoms, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione involves its interaction with various molecular targets. The compound’s benzoyl and sulfanylidenepyrrolidine groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-1-phenyl-3-methyl-2-pyrazolin-5-one: Similar in structure but lacks the sulfanylidenepyrrolidine group.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione is unique due to its combination of benzoyl, methylphenyl, and sulfanylidenepyrrolidine groups
Properties
CAS No. |
162334-37-4 |
|---|---|
Molecular Formula |
C18H13NO3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13NO3S/c1-11-7-9-13(10-8-11)19-17(22)16(21)14(18(19)23)15(20)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI Key |
CYVAALORFYAZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)C(C(=O)C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


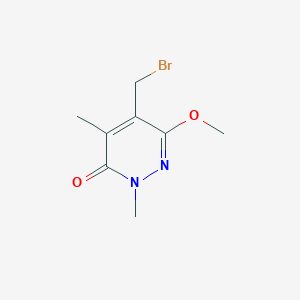

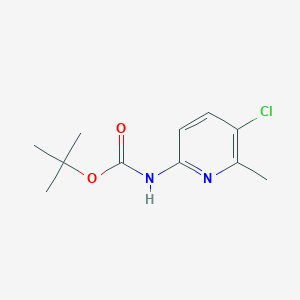
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
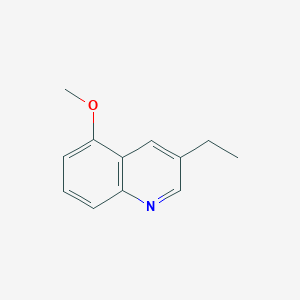
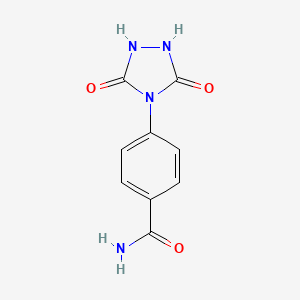
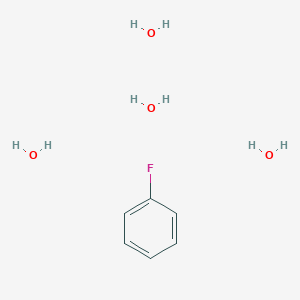
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
